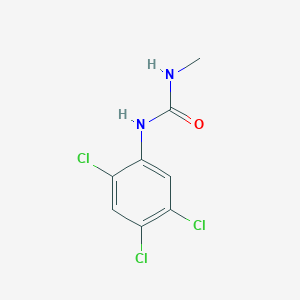

1-Methyl-3-(2,4,5-trichlorophenyl)urea

Description

1-Methyl-3-(2,4,5-trichlorophenyl)urea is a substituted urea compound characterized by a methyl group attached to one nitrogen atom and a 2,4,5-trichlorophenyl moiety attached to the other nitrogen. However, its environmental persistence and toxicity profile require careful evaluation, as chlorinated aromatic compounds often exhibit recalcitrance to degradation and bioaccumulative tendencies .

Propriétés

Numéro CAS |

56935-05-8 |

|---|---|

Formule moléculaire |

C8H7Cl3N2O |

Poids moléculaire |

253.5 g/mol |

Nom IUPAC |

1-methyl-3-(2,4,5-trichlorophenyl)urea |

InChI |

InChI=1S/C8H7Cl3N2O/c1-12-8(14)13-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H2,12,13,14) |

Clé InChI |

CBCJXXNRLFZKND-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Methyl-3-(2,4,5-trichlorophenyl)urea typically involves the reaction of 2,4,5-trichloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Analyse Des Réactions Chimiques

1-Methyl-3-(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Applications De Recherche Scientifique

1-Methyl-3-(2,4,5-trichlorophenyl)urea is employed in various scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

2,4,5-Trichlorophenol

- Structure: A phenolic compound with chlorine substituents at the 2, 4, and 5 positions.

- Bioactivity : Widely used as a fungicide and preservative. Unlike the urea derivative, it lacks the urea backbone, resulting in higher volatility and acute toxicity to aquatic organisms .

- Environmental Impact : Exhibits greater mobility in groundwater due to higher water solubility (1.2 g/L at 20°C) compared to this compound (<0.1 g/L) .

Propionic Acid, 2-(2,4,5-Trichlorophenyl)-

- Structure : A propionic acid derivative with a 2,4,5-trichlorophenyl group.

- Bioactivity: Primarily acts as a herbicide via inhibition of fatty acid synthesis.

- Degradation : Undergoes microbial degradation more readily than this compound due to the presence of the acid moiety, which facilitates hydrolysis .

Functional Analogues

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

- Structure : A dimethyl-substituted urea with a 3,4-dichlorophenyl group.

- Bioactivity : Broad-spectrum herbicide with higher efficacy than this compound due to the dimethyl group enhancing membrane permeability.

- Persistence : Half-life in soil is ~90 days, whereas this compound shows a longer half-life (~120 days) due to the additional chlorine atom increasing stability .

Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea)

- Structure : Similar to Diuron but with a single chlorine substituent.

- Bioactivity : Lower herbicidal potency compared to this compound, highlighting the importance of multiple chlorine atoms for target binding affinity.

- Toxicity : LD₅₀ (rat, oral) is 3,700 mg/kg, significantly less toxic than this compound (LD₅₀ = 1,200 mg/kg), suggesting increased toxicity with higher chlorination .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Water Solubility (g/L) | Log Kow | Soil Half-Life (Days) | LD₅₀ (Rat, oral, mg/kg) |

|---|---|---|---|---|

| This compound | <0.1 | 3.8 | 120 | 1,200 |

| 2,4,5-Trichlorophenol | 1.2 | 3.6 | 30 | 820 |

| Diuron | 0.042 | 2.9 | 90 | 3,400 |

| Monuron | 0.23 | 2.2 | 60 | 3,700 |

Table 2: Environmental Mobility and Toxicity

| Compound | Groundwater Mobility | Bioaccumulation Factor (BCF) | Aquatic Toxicity (EC₅₀, Daphnia, mg/L) |

|---|---|---|---|

| This compound | Low | 450 | 12.5 |

| Propionic Acid, 2-(2,4,5-Trichlorophenyl)- | Moderate | 280 | 8.7 |

| Tetrachloroethylene | High | 95 | 4.3 |

Key Research Findings

- Chlorination Pattern: The 2,4,5-trichloro substitution in this compound enhances binding to acetolactate synthase (ALS) in plants compared to mono- or dichlorinated analogues .

- Metabolic Pathways : Unlike Diuron, which degrades to 3,4-dichloroaniline, the trichlorophenyl group in this compound resists dechlorination, leading to accumulation of toxic metabolites .

- Regulatory Status : Banned in the EU under Directive 91/414/EEC due to persistent residues, whereas Diuron remains approved with restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.